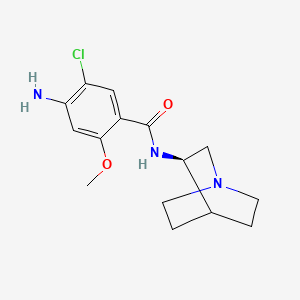

Zacopride, (R)-

Description

Contextualization of Serotonin (B10506) Receptor Modulators in Chemical Neuroscience

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that orchestrates a vast array of physiological and behavioral processes, including mood, sleep, appetite, and cognition. ebi.ac.ukebi.ac.uk Its widespread influence is mediated by a diverse family of at least 14 distinct receptor subtypes, classified into seven families (5-HT1 through 5-HT7). ebi.ac.ukpatsnap.commdpi.com Most of these are G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. mdpi.comnih.gov This receptor diversity allows for the fine-tuning of serotonergic signaling throughout the body.

In the realm of chemical neuroscience, molecules that can selectively interact with these receptor subtypes, known as serotonin receptor modulators, are indispensable research tools and therapeutic agents. patsnap.com These modulators are broadly categorized based on their action at the receptor:

Agonists : Mimic the action of serotonin, activating the receptor.

Antagonists : Block the receptor, preventing serotonin from binding and activating it. patsnap.com

Partial Agonists : Activate the receptor but produce a weaker response than a full agonist. patsnap.com

Inverse Agonists : Bind to the receptor and reduce its basal, constitutive activity. patsnap.com

By using selective modulators, researchers can investigate the specific functions of different 5-HT receptor subtypes in both normal physiology and in pathological states such as depression, anxiety, and gastrointestinal disorders. patsnap.commdpi.com (R)-Zacopride is a prime example of such a modulator, exhibiting a dual action that has helped to elucidate the distinct roles of the 5-HT3 and 5-HT4 receptors. nih.gov

Historical Perspective of Benzamide (B126) Derivatives in Pharmacological Research

The benzamides are a class of chemical compounds derived from benzoic acid, which have a rich history in pharmacological research. valpo.edu Their versatility has led to the development of a wide range of therapeutic agents with diverse applications. researchgate.net In psychiatry, substituted benzamides like Sulpiride and Amisulpiride have been used extensively for their antipsychotic properties. valpo.edu Other benzamide derivatives have been developed as gastrointestinal prokinetic agents (e.g., Cisapride, Mosapride), antiemetics, and antidepressants. researchgate.netgoogle.com

The pharmacological significance of benzamides is often linked to their ability to interact with neurotransmitter systems. google.com Many benzamide drugs exert their effects by modulating dopamine (B1211576) and serotonin receptors. valpo.edu This historical success established the benzamide structure as a valuable pharmacophore, or core chemical scaffold, for the design of new drugs targeting the central nervous system and other systems. researchgate.net Zacopride (B1682363) emerged from this line of research as a potent agent with high affinity for specific serotonin receptors. nih.gov

Significance of Stereoisomerism in Drug Discovery and Development, with specific reference to (R)-Zacopride

Stereoisomerism is a fundamental concept in pharmacology where molecules with the same chemical formula and connectivity differ in the three-dimensional arrangement of their atoms. iipseries.organkara.edu.tr A specific type of stereoisomerism, enantiomerism, occurs in molecules that are non-superimposable mirror images of each other, much like a person's left and right hands. iipseries.org Such molecules are termed "chiral."

The biological environment, including receptors and enzymes, is itself chiral. Consequently, the two enantiomers of a chiral drug can interact differently with their biological targets, leading to significant variations in their pharmacological activity, potency, and metabolic profiles. ankara.edu.tr One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for undesirable effects. ankara.edu.tr Recognizing the importance of stereochemistry is therefore critical in drug design and development. iipseries.org

Zacopride is a chiral compound that exists as two enantiomers: (R)-Zacopride and (S)-Zacopride. Research has demonstrated that these stereoisomers possess distinct and potent pharmacological activities. nih.gov While both isomers act as antagonists at the 5-HT3 receptor, they exhibit different potencies and interact with other serotonin receptors differently. nih.govnih.gov For instance, (S)-Zacopride is a more potent antagonist of the 5-HT3 receptor than (R)-Zacopride. nih.govnih.gov However, (R)-Zacopride is distinguished by its additional activity as a potent agonist at the 5-HT4 receptor, a property not shared by its S-enantiomer. nih.govnih.govtocris.com This stereoselective activity makes (R)-Zacopride a particularly interesting compound for studying the combined effects of 5-HT3 receptor blockade and 5-HT4 receptor activation. nih.gov

The binding affinities and functional activities of Zacopride's stereoisomers at key serotonin receptors are summarized in the table below.

| Compound | Receptor Target | Activity | Binding Affinity (Ki) |

| (R)-Zacopride | 5-HT3 | Antagonist | 1.6 µg/kg (ID50) nih.gov |

| 5-HT4 | Agonist | 373 nM tocris.com | |

| "(R)-sites" | Binds with high affinity | 3-11 nM nih.gov | |

| (S)-Zacopride | 5-HT3 | Antagonist | 0.05 µg/kg (ID50) nih.gov |

| 5-HT1P | Agonist-like effects | N/A nih.gov | |

| (±)-Zacopride | 5-HT3 | Antagonist | 0.38 nM tocris.com |

This table presents a summary of findings from multiple research studies. Direct comparison of absolute values across different experimental setups should be done with caution.

In binding assays, it was also discovered that 3H-Zacopride recognizes an additional class of high-affinity binding sites in the rat entorhinal cortex, termed "(R)-sites," which are not recognized by 3H-Zacopride. nih.gov This further underscores the profound impact of stereoisomerism on the molecular interactions and pharmacological profile of Zacopride.

Structure

2D Structure

3D Structure

Properties

CAS No. |

123441-85-0 |

|---|---|

Molecular Formula |

C15H20ClN3O2 |

Molecular Weight |

309.79 g/mol |

IUPAC Name |

4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)/t13-/m0/s1 |

InChI Key |

FEROPKNOYKURCJ-ZDUSSCGKSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)N[C@H]2CN3CCC2CC3)Cl)N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N |

Origin of Product |

United States |

Stereochemical Aspects and Enantiomeric Differentiation of Zacopride

Elucidation of Stereochemistry in the Context of Biological Activity

The spatial orientation of functional groups in a molecule is a key determinant of its biological activity. longdom.org In the case of Zacopride (B1682363), the differential arrangement of its substituents in the (R) and (S) forms leads to varying affinities and efficacies at its target receptors. This stereoselectivity is a common phenomenon in pharmacology, where the chirality of a drug molecule dictates its interaction with the inherently chiral environment of biological systems, such as receptor binding sites. researchgate.netmdpi.commdpi.com The specific stereochemistry of each Zacopride enantiomer influences how it fits into the binding pocket of serotonin (B10506) receptors, leading to differences in their pharmacological effects.

Comparative Analysis of (R)-Zacopride and (S)-Zacopride Pharmacological Profiles

Research has revealed distinct pharmacological activities for the enantiomers of Zacopride. nih.gov While both isomers exhibit potent 5-HT₃ receptor antagonist activity, their potency and effects on other receptor systems differ significantly. nih.govnih.gov

For instance, the (S)-isomer has been shown to be more potent than the (R)-isomer in antagonizing hyperactivity induced by amphetamine or dopamine (B1211576) infusion in rats. nih.gov Conversely, the (R)-isomer was found to be more effective in several other models, including reducing aversive behavior in mice, facilitating social interaction in rats, and enhancing performance in a mouse habituation test. nih.gov Furthermore, (R)-Zacopride was more potent in antagonizing the inhibitory effect of 2-methyl-5-hydroxytryptamine (B41585) on acetylcholine (B1216132) release. nih.gov

In studies on the 5-HT-evoked von Bezold-Jarisch reflex in mice, both enantiomers were potent antagonists, though with slight differences in their minimum effective doses. nih.gov Interestingly, in a mouse model of anxiety, racemic Zacopride and both the (R) and (S) enantiomers showed similar potencies. nih.gov

These findings underscore that while both enantiomers are active, their pharmacological profiles are not identical, with each isomer exhibiting greater potency in different biological assays.

Stereoselective Interactions with Serotonin Receptor Subtypes

The differential pharmacology of Zacopride's enantiomers is rooted in their stereoselective interactions with serotonin receptor subtypes, primarily the 5-HT₃ and 5-HT₄ receptors.

At the 5-HT₃ receptor, both (R)- and (S)-Zacopride act as potent antagonists. nih.govnih.gov However, binding studies have indicated a degree of stereoselectivity. For example, in antagonizing the 2-methylserotonin stimulus in rats, the order of potency was S(-)-Zacopride > (+/-)-Zacopride > R(+)-Zacopride, which aligns with findings from binding studies. nih.gov This suggests that the (S)-enantiomer has a higher affinity for the 5-HT₃ receptor in this context. nih.gov Further investigations have shown that while (R)-Zacopride acts as a surmountable antagonist at the 5-HT₃ receptor on the mouse isolated vagus nerve, (S)-Zacopride and the racemic mixture act as insurmountable antagonists. nih.gov

Beyond the 5-HT₃ receptor, research indicates that (R)-Zacopride recognizes an additional high-affinity binding site in the central nervous system, termed the "(R)-site," which is not recognized by (S)-Zacopride. nih.gov This distinct binding profile could contribute to the unique pharmacological effects of the (R)-enantiomer.

In the context of 5-HT₁P receptors on myenteric neurons, S-Zacopride, but not R-Zacopride, was found to mimic the 5-HT₁P receptor-mediated slow response to 5-HT. nih.gov However, both enantiomers were capable of antagonizing the 5-HT₃ receptor-mediated fast responses. nih.gov

The following table summarizes the comparative binding affinities of (R)- and (S)-Zacopride at different serotonin receptor subtypes based on available research data.

| Receptor Subtype | (R)-Zacopride Activity | (S)-Zacopride Activity |

| 5-HT₃ | Potent Antagonist (surmountable in some models) | Potent Antagonist (insurmountable in some models, higher potency in others) |

| 5-HT₄ | Agonist | Agonist |

| (R)-site | High Affinity Binding | No significant binding |

| 5-HT₁P | No agonist activity | Agonist activity |

Methodologies for Chiral Purity Assessment in Research Compounds

Ensuring the enantiomeric purity of research compounds like (R)-Zacopride is crucial for accurate pharmacological studies. researchgate.net Several analytical techniques are employed to separate and quantify enantiomers, thereby determining the chiral purity of a sample.

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique that employs a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation. researchgate.netmdpi.com

Gas Chromatography (GC): Similar to HPLC, chiral GC utilizes capillary columns with chiral stationary phases to separate volatile enantiomers. researchgate.netgcms.cz

Capillary Electrophoresis (CE): This technique separates enantiomers based on their different mobilities in an electric field when they interact with a chiral selector added to the buffer. researchgate.netmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their quantification. libretexts.org

The validation of these methods typically follows guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure specificity, precision, linearity, and accuracy. researchgate.net The development of robust and efficient methods for chiral purity assessment is an ongoing area of analytical research, with a growing emphasis on environmentally friendly techniques. researchgate.net

Synthetic Methodologies and Derivatization for Academic Inquiry

Strategies for Stereoselective Synthesis of (R)-Zacopride

The synthesis of enantiomerically pure (R)-Zacopride is paramount, as the biological activity of zacopride's enantiomers differs significantly. nih.gov The core of this challenge lies in establishing the chiral center at the C-3 position of the quinuclidine (B89598) ring. Two primary strategies are employed: direct asymmetric synthesis to create the desired enantiomer and chiral separation of a racemic mixture.

Asymmetric synthesis aims to create the chiral (R)-3-aminoquinuclidine intermediate directly, thus avoiding the loss of 50% of the material inherent in racemic resolutions. A key strategy involves the asymmetric reduction of the achiral precursor, 3-quinuclidinone.

Enzymatic Reduction: Biocatalysis offers a highly stereoselective route. A novel 3-quinuclidinone reductase isolated from Agrobacterium tumefaciens (AtQR) catalyzes the stereospecific reduction of 3-quinuclidinone to produce (R)-3-quinuclidinol with high enantiomeric excess. nih.gov This enzymatic reaction is efficient and operates under mild conditions, making it an environmentally favorable approach. nih.gov

Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are used to catalyze the hydrogenation of 3-quinuclidinone. For instance, ruthenium-based catalysts combined with chiral diphosphine ligands like BINAP, in the presence of a base, can asymmetrically reduce 3-quinuclidinone to (R)-3-quinuclidinol with an enantiomeric excess (ee) value exceeding 97%. semanticscholar.org

Once the chiral intermediate, (R)-3-quinuclidinol, is obtained, it can be converted to (R)-3-aminoquinuclidine. The final step is a standard amide bond formation, coupling the chiral amine with an appropriate benzoic acid derivative, such as 4-amino-5-chloro-2-methoxybenzoic acid, to yield (R)-Zacopride. A general one-pot synthesis for a similar compound, (R)-N-(Quinuclidin-3-yl)benzamide, involves reacting (R)-quinuclidin-3-amine dihydrochloride (B599025) with benzoyl chloride in the presence of imidazole. acs.org

Chiral separation, also known as resolution, is a classical and widely used method to obtain enantiomerically pure compounds from a racemic mixture.

Diastereomeric Salt Crystallization: This technique involves reacting racemic 3-aminoquinuclidine (B1202703) with a chiral resolving agent, typically a chiral acid like a derivative of tartaric acid. semanticscholar.orggoogle.com This reaction forms a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized and separated by filtration. google.comsemanticscholar.org The resolving agent is then removed, yielding the desired enantiomerically pure (R)-3-aminoquinuclidine. semanticscholar.org A patent describes resolving 3-aminoquinuclidine dihydrochloride directly with a chiral acid, achieving an optical purity of over 98%. rsc.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govresearchgate.net While a direct method for zacopride (B1682363) is not extensively detailed in the available literature, separation of its chiral precursors is a common practice. For instance, a patented method describes the resolution of R/S-3-quinuclidinol after derivatization into an ester. The separation was achieved on an amylose-based CSP (Chiralpak IA) using a normal-phase mobile system. This approach allows for the effective and sensitive detection and resolution of the enantiomers, which can then be used in subsequent synthetic steps.

| Method | Strategy | Key Reagents/Components | Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Synthesis | Enzymatic Reduction | 3-Quinuclidinone, 3-quinuclidinone reductase (e.g., AtQR), Cofactor (e.g., NADH) | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability |

| Asymmetric Synthesis | Catalytic Hydrogenation | 3-Quinuclidinone, Chiral catalyst (e.g., Ru-BINAP), H₂ gas | High efficiency and enantioselectivity (>97% ee) | Cost of catalyst, optimization of reaction conditions |

| Chiral Separation | Diastereomeric Salt Crystallization | Racemic 3-aminoquinuclidine, Chiral acid (e.g., D-(+)-dibenzoyltartaric acid) | Established and scalable method, high optical purity achievable | Theoretical maximum yield of 50%, requires screening of resolving agents and solvents |

| Chiral Separation | Chiral HPLC | Racemic precursor (e.g., derivatized 3-quinuclidinol), Chiral Stationary Phase (e.g., amylose-based) | High resolution and sensitivity, applicable for both analytical and preparative scales | Requires specialized columns, precursor derivatization may be necessary |

Radiosynthesis of Labeled (R)-Zacopride and its Enantiomers

Radiolabeled ligands are indispensable tools in pharmacology for receptor binding assays, autoradiography, and in vivo imaging studies. Both tritium (B154650) and radioiodine-labeled versions of (R)-Zacopride and its enantiomers have been developed.

Tritiated, or [³H]-labeled, (R)-Zacopride has been instrumental in characterizing 5-HT₃ receptors and identifying additional binding sites. nih.gov The binding characteristics of ³H-Zacopride have been investigated in membranes from various tissues, confirming its utility as a high-affinity radioligand. nih.govnih.gov While specific details of the synthetic protocol for ³H-Zacopride are not extensively published, the general approach involves introducing tritium into a suitable precursor molecule. This can be achieved through methods such as catalytic reduction of a double bond or a halide with tritium gas (T₂). The high specific activity of tritium-labeled compounds makes them powerful tools for quantitative receptor binding and autoradiography studies. nih.gov

Radioiodinated probes, typically using iodine-125 (B85253) ([¹²⁵I]), offer very high specific activity, making them excellent for sensitive detection of low-density receptors. The synthesis of 5-[¹²⁵I]-iodo-zacopride has been developed as a specific probe for 5-HT₃ receptor binding sites. The synthesis of the individual R- and S-5-[¹²⁵I]-iodo-zacopride enantiomers was accomplished via direct iodination of the respective enantiomeric precursors. This direct electrophilic iodination allows for the creation of high-affinity radioligands essential for advanced receptor mapping and characterization.

Chemical Modifications and Analog Generation for Research Purposes

The systematic chemical modification of the (R)-Zacopride structure is a key strategy for conducting structure-activity relationship (SAR) studies. These studies help to delineate the molecular features essential for high-affinity binding to the 5-HT₃ receptor and to develop new ligands with altered selectivity or functional properties.

Key modifications and their impact on receptor affinity include:

Modification of the Benzamide (B126) Ring: The substituents on the aromatic ring are critical for high-affinity binding. SAR studies on related quinoline (B57606) and quinazoline (B50416) compounds have reinforced the classic pharmacophore model for 5-HT₃ ligands, which includes a hydrogen bond acceptor located approximately 5 Å from the basic nitrogen of the quinuclidine ring.

Removal of the 5-Chloro Group: Analogs such as (R)-dechloro-zacopride have been used in binding studies. Research shows that removing the chlorine atom from the 6-position of related quinazoline analogs (equivalent to the 5-position in zacopride) can lead to a significant increase in affinity for the 5-HT₃A receptor, depending on other substitutions. nih.gov This highlights the nuanced role of this substituent in receptor interaction.

Introduction of an Iodine Atom: The synthesis of (R)-iodo-zacopride not only provides a precursor for radioiodination but also serves as an analog for SAR studies. This modification has been shown to yield compounds with high to moderate affinity for specific binding sites. nih.gov

Modifications to the Quinuclidine Moiety: The quinuclidine core serves as a rigid scaffold to correctly position the basic nitrogen atom, which is a crucial interaction point within the receptor binding pocket. The synthesis of various N-(quinuclidin-3-yl)benzamide and related quinuclidinone derivatives allows for the exploration of how changes to this scaffold impact biological activity. researchgate.net

| Analog | Modification | Research Application | Reference |

|---|---|---|---|

| ³H-Zacopride | Tritium labeling | High-affinity radioligand for receptor binding assays and autoradiography | nih.govnih.gov |

| (R)-5-[¹²⁵I]-iodo-zacopride | Introduction of ¹²⁵I at the 5-position of the benzamide ring | High-sensitivity probe for 5-HT₃ receptor mapping | nih.gov |

| (R)-dechloro-zacopride | Removal of the chlorine atom from the 5-position of the benzamide ring | Used in competitive binding studies to investigate the role of the chloro substituent | nih.gov |

| N-(quinuclidin-3-yl) benzamide derivatives | Variations in substituents on the benzamide ring (e.g., halo, alkyl, alkoxy) | Structure-activity relationship (SAR) studies to probe the 5-HT₃ receptor pharmacophore | researchgate.net |

Molecular Pharmacology and Receptor Interaction Mechanisms of R Zacopride

Serotonin (B10506) 5-HT3 Receptor Antagonism by (R)-Zacopride

(R)-Zacopride functions as a potent antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel that plays a crucial role in mediating rapid excitatory neurotransmission, particularly in the peripheral and central nervous systems. Its antagonistic activity has been extensively characterized in various experimental systems.

Receptor Binding Characteristics and Affinities in Isolated Systems

Studies employing radioligand binding assays have established the high affinity of (R)-Zacopride for the 5-HT3 receptor. In isolated systems, such as membranes from the rat cerebral cortex or recombinant human 5-HT3 receptors, (R)-Zacopride demonstrates significant binding. For instance, in human recombinant 5-HT3 receptors, (R)-Zacopride has shown a pKi value of 7.9, corresponding to a Ki of 1.2 x 10^-8 M guidetopharmacology.org. Earlier studies also reported binding affinities, with Zacopride (B1682363) hydrochloride exhibiting a Ki of 0.38 nM for the 5-HT3 receptor probes-drugs.org. While some research indicates that the (S)-enantiomer might be more potent in specific contexts for 5-HT3 antagonism researchgate.net, other studies confirm potent antagonist activity for the (R)-enantiomer itself guidetopharmacology.orgwikipedia.orgnih.gov. It is noteworthy that (R)-[3H]zacopride has also been shown to label a distinct class of high-affinity binding sites, termed 'R sites,' in addition to 5-HT3 receptors, suggesting a broader interaction profile for the (R)-enantiomer nih.govnih.gov.

Table 1: (R)-Zacopride 5-HT3 Receptor Antagonism

| Receptor Target | Preparation/System | Activity Type | Metric | Value | Reference |

| 5-HT3 | Isolated vagus nerve | Antagonist | pA2 | 9.3 | nih.gov |

| 5-HT3 | Human recombinant | Antagonist | pKi | 7.9 | guidetopharmacology.org |

| 5-HT3 | Human recombinant | Antagonist | Ki | 1.2 x 10^-8 M | guidetopharmacology.org |

Functional Antagonism in In Vitro Preparations

In functional assays, (R)-Zacopride effectively antagonizes 5-HT-mediated responses. In preparations such as the isolated mouse vagus nerve, which is rich in 5-HT3 receptors, (R)-Zacopride has demonstrated potent 5-HT3 receptor antagonist activity nih.govnih.gov. Specifically, it acts as a surmountable antagonist in this preparation, with a determined pA2 value of 9.3 nih.gov. Similarly, in the von Bezold-Jarisch reflex model, which is triggered by 5-HT acting on 5-HT3 receptors, both racemic zacopride and its enantiomers, including (R)-zacopride, have shown potent antagonist effects nih.govnih.gov. These studies consistently show that zacopride and its enantiomers display 5-HT3 receptor antagonist activity without exhibiting agonist or partial agonist effects at this receptor subtype nih.gov.

Allosteric Modulation of 5-HT3 Receptors

The provided literature does not explicitly describe (R)-Zacopride itself acting as an allosteric modulator of the 5-HT3 receptor. While other compounds, such as 5-chloroindole (B142107), have been identified as potent positive allosteric modulators that can potentiate responses to 5-HT and partial agonists like (S)-zacopride nih.govresearchgate.net, (R)-Zacopride's primary characterized role at the 5-HT3 receptor is that of a direct antagonist.

Serotonin 5-HT4 Receptor Agonism by (R)-Zacopride

(R)-Zacopride also exhibits significant agonist activity at the serotonin 5-HT4 receptor, a G protein-coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function. The (R)-enantiomer is often noted for its potent agonist properties at this receptor.

Characterization of Agonist Activity in Cellular and Tissue Models

(R)-Zacopride is recognized as a potent agonist at 5-HT4 receptors wikipedia.orgnih.gov. In human atrial preparations, zacopride has been shown to stimulate 5-HT4 receptors, leading to positive inotropic effects (increased force of contraction) and increased beating rate nih.govresearchgate.net. These effects are consistent with direct agonism, as they are attenuated by known 5-HT4 receptor antagonists nih.gov. In some experimental models, such as in pig hearts, zacopride has been described as a partial functional agonist, capable of antagonizing 5-HT-induced tachycardia nih.gov. While generally potent, it has been noted that (R,S)-zacopride may be less potent as an agonist compared to serotonin (5-HT) itself in certain preparations scispace.com. Studies also indicate that (R)-zacopride possesses nanomolar affinity for 5-HT4 receptors researchgate.net.

Table 2: (R)-Zacopride 5-HT4 Receptor Agonism

| Receptor Target | Preparation/System | Activity Type | Metric | Value | Reference |

| 5-HT4 | Various | Agonist | Potency | Potent | wikipedia.orgnih.gov |

| 5-HT4 | Rat esophagus muscle | Agonist | Potency | Less potent than 5-HT | scispace.com |

| 5-HT4 | Human atrium | Agonist | Effect | Positive inotropic effect | nih.govresearchgate.net |

| 5-HT4 | Pig heart | Agonist | Efficacy | Partial functional agonist | nih.gov |

Signaling Pathway Activation Mechanisms

The activation of 5-HT4 receptors by (R)-Zacopride involves the activation of intracellular signaling pathways, primarily through coupling to Gs proteins, which leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels nih.gov. This elevation in cAMP can, in turn, activate protein kinase A (PKA). PKA can then phosphorylate downstream targets, such as L-type calcium channels and phospholamban, influencing calcium handling within cells and contributing to effects like positive inotropy in cardiac tissues nih.govsci-hub.se. Furthermore, studies on engineered receptors suggest that zacopride can also induce signaling via the Gq pathway, particularly in modified human 5-HT4 receptor constructs plos.orgresearchgate.netnih.gov. Structural analyses indicate that benzamide-class agonists like zacopride may stabilize specific active conformations of the 5-HT4 receptor by forming hydrogen bonds with key residues, such as Thr3.36 nih.gov.

Compound List:

(R)-Zacopride

Zacopride

Zacopride hydrochloride

5-HT (Serotonin)

5-chloroindole

(S)-Zacopride

Identification and Characterization of the Non-5-HT3, (R)-Zacopride Binding Site (The "(R)-Site")

While zacopride is predominantly recognized for its antagonist activity at the 5-HT3 receptor, evidence suggests that its enantiomers, particularly (R)-zacopride, may interact with other molecular targets or exhibit differential affinities for various recognition sites.

Evidence for a Distinct High-Affinity Binding Site

Studies have proposed the existence of multiple recognition sites associated with the 5-HT3 receptor complex itself, where different ligands, including (R)-zacopride, may display varying affinities dtic.mil. Furthermore, zacopride has been described as possessing both 5-HT3 antagonist and 5-HT4 agonist properties researchgate.net. This dual activity implies interaction with at least two distinct serotonin receptor subtypes, the 5-HT3 and 5-HT4 receptors, thereby indicating the presence of high-affinity binding sites for (R)-zacopride on these targets, separate from its primary 5-HT3 antagonistic function. The differential affinity observed for (R)-zacopride in specific preparations further supports its engagement with multiple or heterogeneous binding sites dtic.mil.

Tissue Distribution and Pharmacological Profile of the (R)-Site

The distribution of potential non-5-HT3 binding sites for (R)-zacopride would be dictated by the expression patterns of the receptors it targets. If (R)-zacopride acts as a 5-HT4 receptor agonist, its distribution would align with that of 5-HT4 receptors, which are found in the central nervous system (CNS) and the gastrointestinal tract, playing roles in cognitive functions, mood, and gut motility researchgate.net. The observed anxiolytic-like effects of zacopride enantiomers in animal models nih.govnih.gov suggest significant engagement within the CNS. Additionally, differential effects on cardiac parameters, such as the QTc interval, have been noted for ondansetron (B39145) enantiomers silae.it, implying that (R)-zacopride might also interact with cardiac targets or exhibit enantioselective actions on cardiac ion channels or receptors, contributing to a broader pharmacological profile.

Ligand Selectivity and Structure-Activity Relationship at the (R)-Site

The selectivity profile of (R)-zacopride is characterized by its affinity for the 5-HT3 receptor, but the potential for 5-HT4 receptor interaction researchgate.net indicates a broader selectivity. Research on the structure-activity relationship (SAR) of zacopride enantiomers in anxiety models has shown similar potencies for both (R)- and (S)-zacopride in the mouse light:dark box model nih.govnih.gov. This suggests that for these specific anxiolytic effects, the enantiomers may interact with similar molecular targets or binding sites. However, differences in affinity have been noted for (R)-zacopride in certain preparations dtic.mil, hinting at enantiomer-specific SAR that could be exploited for developing selective modulators of its non-5-HT3 targets.

Structure Activity Relationship Sar Studies of R Zacopride Analogs

Identification of Key Pharmacophore Features for Serotonin (B10506) Receptor Interactions

The development of pharmacophore models for serotonin receptors has significantly benefited from the study of ligands such as zacopride (B1682363). For the 5-HT4 receptor, conformational studies involving serotonin and zacopride have been instrumental in defining an initial pharmacophore and mapping the agonist recognition site. These studies suggest that specific structural elements are crucial for binding and eliciting an agonist response. Key features identified include the capacity for hydrogen bond donation and acceptance, as well as the alignment of lipophilic aromatic groups researchgate.netnih.gov. For the 5-HT3 receptor, a three-component pharmacophore has been described, incorporating electrostatic interactions (hydrogen-bond donating and accepting) and a plane for lipophilic aromatic groups, with zacopride being a key ligand in its definition nih.gov. These models provide a blueprint for understanding how zacopride and its analogs interact with these receptors at a molecular level.

Impact of Structural Modifications on Enantiomeric Selectivity

The stereochemistry of zacopride significantly influences its receptor interactions, highlighting the importance of enantiomeric selectivity in SAR studies. While (S)-zacopride primarily binds to 5-HT3 receptors, (R)-zacopride exhibits a more complex binding profile, recognizing 5-HT3 receptors as well as an additional class of binding sites, termed "R-sites" nih.gov. This differential binding suggests that structural modifications that influence the molecule's interaction with these distinct sites can profoundly impact its pharmacological profile. For instance, the introduction of an iodine atom or a chlorine atom at specific positions on the (R)-zacopride molecule, such as in (R)-iodo-zacopride and (R)-dechloro-zacopride, retains high affinity for these "R-sites" nih.gov. Both enantiomers of zacopride have demonstrated potent 5-HT3 receptor antagonist activity, indicating that the core structure is recognized by the 5-HT3 receptor in both stereochemical configurations, although the (R)-enantiomer possesses additional binding characteristics nih.gov.

Preclinical Pharmacological Investigations: Mechanistic Insights in Animal Models

Neurobiological Mechanisms in Behavioral Models

Modulation of Anxiolytic-Like Behaviors via Serotonergic Pathways in Rodents

(R)-Zacopride has demonstrated significant anxiolytic-like properties in multiple rodent models, an effect largely attributed to its interaction with the serotonergic system, particularly its high affinity for the 5-HT3 receptor. In the mouse light/dark box model, a standard paradigm for assessing anxiety-like behavior, (R)-Zacopride was shown to reduce aversion to the brightly lit area, indicative of an anxiolytic effect. nih.gov Some studies have reported that the R(+) isomer is more potent in reducing this aversive behavior compared to the S(-) isomer. nih.gov However, other research using the same model found that both (R)-Zacopride and S(-)-Zacopride were active with similar potencies. nih.govnih.gov

Further evidence of its anxiolytic profile comes from the rat social interaction test, where racemic zacopride (B1682363) disinhibited suppressed social behaviors in unfamiliar, brightly lit conditions, an effect comparable to the benchmark anxiolytic, diazepam. nih.gov The anxiolytic-like activity of (R)-Zacopride is strongly linked to its potent antagonism of 5-HT3 receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. nih.gov By blocking these receptors, (R)-Zacopride can modulate hyperactivity in neural circuits associated with anxiety and fear.

| Animal Model | Species | Observed Effect | Primary Serotonergic Mechanism |

|---|---|---|---|

| Light/Dark Box Test | Mouse | Reduced aversion to the lit area, increased exploratory behavior. nih.govnih.gov | 5-HT3 Receptor Antagonism. nih.govnih.gov |

| Social Interaction Test | Rat | Increased social interaction in aversive conditions. nih.gov | 5-HT3 Receptor Antagonism. nih.gov |

Effects on Nociceptive and Aversive Responses in Animal Models

The influence of (R)-Zacopride extends to the modulation of aversive responses, which are closely linked to anxiety and nociception. In the mouse black and white test box, (R)-Zacopride demonstrated a clear profile of reducing aversive responding to the brightly illuminated white area. nih.govnih.gov This effect was specific to the R(+) isomer, as the S(-) isomer was found to be ineffective on its own. nih.gov The complexity of this response was highlighted in studies where serotonin (B10506) levels were depleted using parachlorophenylalanine (PCPA); under these conditions, the anxiolytic profile of (R)-Zacopride was inhibited, suggesting that its effects on aversive behavior are dependent on basal serotonin tone. nih.gov

In addition to behavioral aversion, (R)-Zacopride has been evaluated for its effects on physiological aversive reflexes mediated by serotonergic pathways. A key model in this context is the 5-HT-evoked von Bezold-Jarisch reflex, a cardiopulmonary response involving transient bradycardia and hypotension initiated by the activation of 5-HT3 receptors on vagal afferent nerves. (R)-Zacopride proved to be a potent antagonist of this reflex in mice, further confirming its robust 5-HT3 receptor blocking activity in vivo. nih.govnih.gov While this reflex is not a direct measure of pain, it serves as a functional assay for 5-HT3 receptor antagonism on sensory afferents, which are implicated in nociceptive signaling.

Influence on Neurotransmitter Release and Neuronal Firing

The pharmacological effects of (R)-Zacopride are fundamentally rooted in its ability to modulate neuronal activity. As a 5-HT3 receptor antagonist, it directly influences the firing of neurons by preventing depolarization caused by serotonin. In vitro studies using the mouse isolated vagus nerve preparation demonstrated that (R)-Zacopride acts as a surmountable antagonist to 5-HT-induced depolarization. nih.govnih.gov This action on peripheral neurons is consistent with its ability to block the von Bezold-Jarisch reflex. nih.gov

Centrally, (R)-Zacopride has been shown to antagonize the inhibitory effects of 5-HT3 receptor activation on acetylcholine (B1216132) release. In slices of the rat entorhinal cortex, the R(+) isomer was effective in antagonizing the inhibitory action of a 5-HT3 agonist (2-methyl-5-hydroxytryptamine) on the release of radiolabeled acetylcholine. nih.gov This finding indicates that (R)-Zacopride can facilitate cholinergic transmission in specific brain regions by blocking presynaptic 5-HT3 receptors, a mechanism that may contribute to its cognitive-enhancing and anxiolytic effects.

Gastrointestinal System Research and Motility Modulation

Mechanisms of Action on Enteric Nervous System Activity

(R)-Zacopride exerts significant influence on the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract. Its dual action as a 5-HT3 antagonist and 5-HT4 agonist is key to its effects on gut motility. medchemexpress.com In studies on myenteric neurons from the guinea pig, both the R and S stereoisomers of zacopride were found to antagonize the fast, depolarizing responses mediated by 5-HT3 receptors. nih.gov These receptors are located on enteric neurons and their blockade can modulate neuronal excitability and neurotransmitter release within the ENS. nih.gov

The prokinetic effects of zacopride are primarily linked to its agonist activity at 5-HT4 receptors. nih.gov These receptors are expressed on enteric neurons, and their activation typically leads to the enhanced release of acetylcholine, a primary excitatory neurotransmitter in the gut. frontiersin.orgfrontiersin.org This increased cholinergic stimulation of smooth muscle cells is believed to underlie the ability of zacopride to enhance gastrointestinal motility. In isolated guinea pig colon preparations, zacopride induces contractions, an effect consistent with 5-HT4 receptor activation. nih.gov

| Target Receptor | Action of (R)-Zacopride | Effect on Enteric Neurons | Consequence for GI Motility |

|---|---|---|---|

| 5-HT3 Receptor | Antagonist | Blocks fast depolarization mediated by serotonin. nih.gov | Modulation of nausea and visceral sensation. |

| 5-HT4 Receptor | Agonist | Stimulates acetylcholine release. nih.gov | Prokinetic; enhances contractility. nih.gov |

Modulation of Visceral Sensations in Animal Models

Visceral hypersensitivity, an enhanced perception of pain from internal organs, is a key symptom in disorders like irritable bowel syndrome. nih.govnih.gov Animal models, particularly those involving colorectal distension (CRD), are used to study visceral pain by measuring behavioral responses like the abdominal withdrawal reflex. nih.gov The serotonergic system, specifically 5-HT3 receptors located on sensory afferent fibers that innervate the gut, plays a crucial role in transmitting nociceptive signals from the viscera to the central nervous system. nih.gov

Respiratory Regulation Studies in Animal Models

Preclinical research in animal models has been instrumental in elucidating the effects of (R)-Zacopride on respiratory control. These studies have highlighted its potential as a respiratory stimulant, particularly in conditions characterized by respiratory depression.

Mechanistic Basis of Pro-Respiratory Effects

The pro-respiratory effects of (R)-Zacopride are believed to stem from its dual action as a potent 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. nih.gov Serotonergic pathways in the brainstem play a crucial role in the regulation of breathing, and modulation of these pathways can significantly impact respiratory function.

In a study involving Sprague-Dawley rats, (R)-Zacopride was shown to suppress spontaneous central apneas. nih.gov The administration of (R)-Zacopride led to a significant reduction in central apnea (B1277953) expression during both non-rapid-eye-movement (NREM) and rapid-eye-movement (REM) sleep. nih.gov This effect is likely attributable to its antagonist activity at 5-HT3 receptors or a combined effect of its antagonist action at 5-HT3 receptors and agonist action at 5-HT4 receptors. nih.gov

Furthermore, research in goats has demonstrated the ability of zacopride, an agonist of 5-HT4 receptors, to reverse opioid-induced respiratory depression and hypoxia. nih.gov When co-administered with the opioid etorphine, zacopride attenuated the decrease in respiratory rate and maintained higher levels of hemoglobin oxygen saturation and arterial oxygen partial pressure. nih.gov Zacopride also improved ventilation by decreasing hypercapnia. nih.gov These findings suggest that the activation of 5-HT4 receptors by compounds like (R)-Zacopride can counteract the respiratory depressant effects of opioids. nih.gov

Investigation of (R)-Zacopride in Substance Consumption Animal Models

The role of (R)-Zacopride in modulating substance consumption has been a focus of preclinical investigation, particularly in the context of alcohol preference and seeking behaviors.

Role of Serotonergic Systems in Modulating Ethanol (B145695) Preference

The serotonergic system is known to be significantly involved in mediating the reward, preference, and dependence associated with alcohol. nih.gov Specifically, 5-HT3 receptors have been identified as important modulators of the rewarding effects of ethanol. rug.nl

Studies in male Sprague-Dawley rats have demonstrated that zacopride, a selective 5-HT3 receptor antagonist, can reduce voluntary ethanol consumption. nih.gov While single injections did not alter ethanol intake during restricted access, repeated administration of zacopride significantly decreased ethanol intake and preference during free access to ethanol and water, without affecting total fluid consumption. nih.gov This suggests that the blockade of 5-HT3 receptors may interfere with the serotonin/dopamine-mediated maintenance of ethanol preference. nih.gov

Further research has indicated that 5-HT3 receptors within the posterior ventral tegmental area (pVTA) are involved in modulating ethanol-seeking behaviors. iu.edu Microinjections of zacopride into the pVTA were found to reduce context-induced ethanol seeking in rats. iu.edu This highlights the potential of 5-HT3 receptor antagonists like (R)-Zacopride to be a pharmacological target for inhibiting behaviors related to alcohol craving and relapse. iu.edu The interaction between alcohol, nicotine, and 5-HT3 receptors in the pVTA appears to be crucial in regulating drug reward. iu.edu

| Animal Model | Compound | Key Finding | Citation |

|---|---|---|---|

| Sprague-Dawley Rats | (R)-Zacopride | Suppressed spontaneous central apneas during NREM and REM sleep. | nih.gov |

| Goats | Zacopride | Reversed etorphine-induced respiratory depression and hypoxia. | nih.gov |

| Male Sprague-Dawley Rats | Zacopride | Reduced voluntary ethanol intake and preference with repeated administration. | nih.gov |

| Rats | Zacopride | Microinjection into the pVTA reduced context-induced ethanol seeking. | iu.edu |

Pharmacokinetic Studies in Preclinical Animal Models

Absorption and Distribution Profiles in various species

Limited publicly available data exists on the specific absorption and distribution pharmacokinetic parameters of (R)-Zacopride in preclinical models. While some studies allude to its activity following oral administration, detailed quantitative data on bioavailability, absorption rates, and volume of distribution are not extensively reported in the literature.

Research in mice has suggested that (R)-Zacopride is orally active, indicating it is absorbed from the gastrointestinal tract. However, specific values for oral bioavailability have not been detailed in the available scientific literature.

Autoradiographic studies in rats using radiolabeled (R)-Zacopride have provided insights into its distribution. These studies reveal a heterogeneous distribution pattern within the central nervous system and its presence in various peripheral tissues.

Table 7.1.1: Regional Distribution of (R)-Zacopride Binding Sites in Rat Brain

| Brain Region | Binding Site Density (fmol/mg tissue) |

|---|---|

| Olfactory Tubercle | High |

| Thalamus | High |

| Corpus Callosum | High |

| Colliculus | High |

| Dorsal and Median Raphe Nucleus | High |

| Spinal Cord | High |

| Pons | High |

| Striatum | Moderate |

| Nucleus Accumbens | Moderate |

| Substantia Nigra | Moderate |

| Ventral Tegmental Area | Moderate |

| Globus Pallidus | Moderate |

| Septal Nuclei | Moderate |

| Frontal Cortex | Moderate |

| Cerebellum | Moderate |

| Hippocampus | Low |

| Amygdala | Low |

In peripheral tissues of the rat, binding sites for (R)-Zacopride have also been identified, with the highest densities found in the kidney cortex, adrenal gland, and liver. nih.gov

Hepatic Metabolism and Metabolite Identification in Animal Systems

Detailed studies on the hepatic metabolism of (R)-Zacopride and the identification of its metabolites in preclinical animal models are not extensively available in the public domain. Understanding the metabolic pathways is critical for assessing the compound's clearance and the potential for active or toxic metabolites.

Information regarding in vitro metabolism studies using liver microsomes or hepatocytes from species such as rats, mice, or dogs, which would elucidate the specific cytochrome P450 enzymes involved in its biotransformation, has not been identified in the reviewed literature. Consequently, a profile of the metabolites of (R)-Zacopride in these animal systems cannot be provided at this time.

Excretion Pathways and Clearance Mechanisms

Similarly, pharmacokinetic parameters related to the clearance of (R)-Zacopride, such as plasma clearance rate and elimination half-life in various animal species, have not been detailed in the accessible scientific literature. This information is vital for understanding the rate at which the compound is removed from circulation.

Tissue Distribution and Brain Penetration Studies in Animal Models

As mentioned in section 7.1, autoradiographic studies in rats have demonstrated a wide and varied distribution of (R)-Zacopride binding sites throughout the brain. nih.gov High concentrations of binding sites were observed in areas such as the olfactory tubercle, thalamus, and various brainstem nuclei. nih.gov Moderate densities were found in regions including the striatum, nucleus accumbens, and frontal cortex, while low levels were detected in the hippocampus and amygdala. nih.gov

These findings indicate that (R)-Zacopride readily crosses the blood-brain barrier and distributes to multiple brain regions. However, quantitative data, such as brain-to-plasma concentration ratios, which would provide a more precise measure of its central nervous system penetration, are not available in the reviewed literature. Such data is critical for correlating plasma concentrations with potential central nervous system effects.

Advanced Analytical and Computational Methodologies in R Zacopride Research

High-Resolution Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (R)-Zacopride. Both ¹H and ¹³C NMR spectroscopy are utilized to map out the carbon-hydrogen framework. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, confirming the assigned structure. NMR can also provide insights into the compound's conformational dynamics in solution. americanpharmaceuticalreview.comlabmanager.com

Mass Spectrometry (MS) provides highly accurate mass-to-charge ratio data, which is used to determine the elemental composition and molecular weight of (R)-Zacopride. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can determine the mass with exceptional accuracy, further validating the molecular formula. nih.govresearchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable information about the structural components of the molecule. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the (R)-Zacopride molecule. labmanager.comscielo.br Characteristic absorption bands in the IR spectrum correspond to specific vibrational modes of bonds, such as C=O (carbonyl), N-H (amine), and C-Cl (chloro) groups, which are integral to the structure of (R)-Zacopride.

X-ray Crystallography offers the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline state. This technique provides bond lengths, bond angles, and the absolute stereochemistry of the chiral center, unequivocally confirming the (R)-configuration.

| Spectroscopic Technique | Information Obtained | Relevance to (R)-Zacopride |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of nuclei | Confirms the basic structure and atom connectivity. |

| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations | Elucidates the detailed connectivity within the molecule. |

| High-Resolution Mass Spectrometry | Accurate molecular weight and elemental composition | Confirms the molecular formula C₁₅H₂₀ClN₃O₂. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural fragments | Provides evidence for the different parts of the molecule. nih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identifies key chemical groups like amides and amines. labmanager.comscielo.br |

| X-ray Crystallography | 3D atomic arrangement and absolute stereochemistry | Provides definitive proof of the (R)-enantiomer structure. |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Ensuring the chemical and enantiomeric purity of (R)-Zacopride is paramount for its use in research and potential therapeutic applications. Chromatographic techniques are the gold standard for this purpose. nih.govtricliniclabs.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of (R)-Zacopride. tricliniclabs.commdpi.com A reversed-phase HPLC method can effectively separate (R)-Zacopride from any synthesis-related impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Determining the enantiomeric excess (e.e.) is critical, as the pharmacological activity often resides in a single enantiomer. nih.govuma.es Chiral HPLC is the method of choice for separating the (R)- and (S)-enantiomers of zacopride (B1682363). googleapis.comwvu.eduheraldopenaccess.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.comnih.gov Polysaccharide-based CSPs are commonly employed for this type of separation. scispace.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) can also be used for purity analysis, particularly for volatile impurities that may not be readily detected by HPLC. wvu.edu However, HPLC is generally more suitable for a non-volatile compound like (R)-Zacopride. heraldopenaccess.us

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique often used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. tricliniclabs.com

| Chromatographic Method | Primary Application | Key Parameters |

| Reversed-Phase HPLC | Chemical Purity Assessment | Mobile phase composition, flow rate, detection wavelength. easpublisher.com |

| Chiral HPLC | Enantiomeric Excess (e.e.) Determination | Chiral stationary phase (e.g., Chiralpak), mobile phase. nih.govnih.gov |

| Gas Chromatography (GC) | Analysis of Volatile Impurities | Column type, temperature program, detector type. wvu.edu |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Preliminary Purity | Stationary phase, mobile phase, visualization method. tricliniclabs.com |

Molecular Modeling and Docking Simulations of Receptor Interactions

Computational methods, such as molecular modeling and docking simulations, are invaluable for understanding how (R)-Zacopride interacts with its primary target, the 5-HT3 receptor. nih.gov These techniques provide insights into the binding mode and the key molecular interactions that govern its antagonist activity.

Homology Modeling is often the first step, as the crystal structure of the human 5-HT3 receptor may not be available. A homology model of the receptor is built using the amino acid sequence and the known crystal structure of a related protein, such as the acetylcholine (B1216132) binding protein (AChBP), as a template. nih.gov

Molecular Docking simulations are then used to predict the preferred binding pose of (R)-Zacopride within the binding site of the 5-HT3 receptor model. nih.gov These simulations place the ligand in various orientations and conformations within the binding pocket and score them based on the predicted binding affinity. Studies have shown that (R)-Zacopride binds at the interface of two adjacent subunits of the 5-HT3 receptor. nih.gov

The docking results highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and cation-pi interactions, between (R)-Zacopride and specific amino acid residues in the receptor's binding site. For instance, the carbonyl oxygen and amide nitrogen of (R)-Zacopride are often predicted to form hydrogen bonds with residues in the binding pocket. The aromatic ring can engage in pi-stacking or cation-pi interactions with aromatic residues like tryptophan or tyrosine. acs.org

| Computational Technique | Purpose | Output/Insight |

| Homology Modeling | To create a 3D model of the 5-HT3 receptor. nih.gov | A predicted 3D structure of the receptor for docking studies. |

| Molecular Docking | To predict the binding pose of (R)-Zacopride. nih.gov | The orientation and conformation of (R)-Zacopride in the binding site. |

| Interaction Analysis | To identify key binding interactions. | Identification of specific amino acid residues involved in binding. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govwikipedia.org In the context of (R)-Zacopride research, QSAR models can be developed to understand how modifications to its structure affect its affinity for the 5-HT3 receptor. jocpr.com These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical equation that predicts activity. researchgate.net This approach can guide the design of new analogs with potentially improved properties.

Cheminformatics involves the use of computational tools to analyze large datasets of chemical information. nih.gov In the study of (R)-Zacopride and related compounds, cheminformatics can be used for:

Virtual Screening: To search large chemical databases for molecules with similar properties to (R)-Zacopride that might also bind to the 5-HT3 receptor.

Diversity Analysis: To ensure that a library of synthesized analogs covers a wide range of chemical space.

ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogs, helping to prioritize which compounds to synthesize and test. nih.gov

| Approach | Goal | Application in (R)-Zacopride Research |

| QSAR | Predict biological activity from chemical structure. nih.gov | Guide the design of new 5-HT3 antagonists based on the (R)-Zacopride scaffold. jocpr.com |

| Virtual Screening | Identify potential new active compounds from databases. | Discover novel molecules with potential 5-HT3 antagonist activity. |

| ADMET Prediction | Computationally estimate pharmacokinetic and toxicity profiles. nih.gov | Prioritize the synthesis of analogs with favorable drug-like properties. |

In Vitro Organ-on-Chip Systems for Pharmacokinetic Prediction

Organ-on-a-chip (OoC) technology is an emerging microfluidic-based approach that aims to recapitulate the structure and function of human organs in vitro. nih.govmdpi.comwikipedia.org These systems can be used to predict the pharmacokinetic properties of drug candidates like (R)-Zacopride with greater accuracy than traditional cell-based assays. nih.govresearchgate.net

A "liver-on-a-chip," for example, can be used to study the metabolism of (R)-Zacopride by human liver cells in a more physiologically relevant microenvironment. innovareacademics.in Similarly, an "intestine-on-a-chip" can model its absorption across the intestinal barrier. By connecting different organ chips, it is possible to create multi-organ systems ("human-on-a-chip") that can provide insights into the systemic pharmacokinetic profile of a compound. wikipedia.org These advanced in vitro models have the potential to reduce the reliance on animal testing in the early stages of drug development. mdpi.commicrofluidics-innovation-center.com

| Organ-on-Chip System | Pharmacokinetic Parameter Studied | Advantage over Traditional Methods |

| Liver-on-a-Chip | Metabolism, potential for drug-induced liver injury. innovareacademics.in | More accurate prediction of human metabolism. |

| Intestine-on-a-Chip | Absorption, permeability. researchgate.net | Better modeling of the intestinal barrier function. |

| Multi-Organ-Chip | Systemic pharmacokinetics (distribution, elimination). preprints.org | Provides a more holistic view of drug disposition in the body. |

Future Research Directions and Unexplored Avenues for R Zacopride

Elucidating the Endogenous Ligand and Physiological Function of the (R)-Site

A primary goal for future research is the identification of the endogenous molecule that naturally binds to and activates the (R)-zacopride binding site. Unlike its enantiomer, (S)-Zacopride, which binds selectively to 5-HT3 receptors, 3H-zacopride recognizes an additional, distinct class of high-affinity binding sites nih.gov. The function of these "(R)-sites" remains to be established, representing a significant gap in our understanding of neurochemical signaling nih.gov.

Research has demonstrated that the procognitive effects of zacopride (B1682363) are exclusive to its (R)-enantiomer, an action that appears unrelated to either 5-HT3 receptor antagonism or 5-HT4 receptor agonism nih.gov. This suggests that the cognition-enhancing properties may be mediated by this novel "(R)-zacopride site" nih.gov. Studies investigating the effects of (R)- and (S)-zacopride on cognitive performance in rats showed that only (R)-zacopride could reverse cognitive deficits induced by the muscarinic antagonist atropine nih.gov. This stereoselective effect strongly points toward the physiological relevance of the (R)-site in memory and learning processes.

Future research efforts should focus on:

Ligand Isolation and Identification: Employing techniques such as affinity chromatography using (R)-zacopride as a ligand to isolate the endogenous molecule from brain tissue extracts. Subsequent analysis with mass spectrometry could then be used to identify its structure.

Functional Characterization: Once the endogenous ligand is identified, its physiological role can be explored. This would involve studying its release, mechanism of action, and downstream signaling pathways in relevant neuronal circuits.

Behavioral Pharmacology: Investigating the behavioral effects of the newly identified ligand in animal models to understand its role in cognition, mood, and other CNS functions, further clarifying the physiological purpose of the (R)-site.

Development of Highly Selective (R)-Zacopride Derivatives for Specific Receptor Probing

To accurately probe the function and distribution of the (R)-site without the confounding effects of 5-HT3 and 5-HT4 receptor interactions, the development of new, highly selective ligands is crucial. While (R)-zacopride itself has a high affinity for this site, its activity at other serotonin (B10506) receptors complicates the interpretation of experimental results.

Initial studies have identified a few compounds with some affinity for the (R)-site, including (R)-iodo-zacopride and (R)-dechloro-zacopride nih.gov. However, their selectivity profile needs to be improved for them to serve as precise research tools. Structure-activity relationship (SAR) studies are essential to guide the rational design of new derivatives. By systematically modifying the chemical structure of (R)-zacopride, medicinal chemists can identify the key molecular features required for high-affinity and selective binding to the (R)-site.

Key objectives for this research avenue include:

Rational Drug Design: Utilizing computational modeling and the known SAR of existing benzamides and related compounds to design novel molecules with predicted high selectivity for the (R)-site nih.govmdpi.com.

Chemical Synthesis and Screening: Synthesizing a library of (R)-zacopride derivatives and screening them for their binding affinity at the (R)-site versus other receptors, particularly 5-HT3 and 5-HT4 receptors.

Pharmacological Characterization: Thoroughly characterizing the most promising selective compounds in vitro and in vivo to confirm their utility as specific probes for isolating the functions of the (R)-site.

Advanced Neuroimaging Studies using Radiolabeled (R)-Zacopride Probes

Visualizing the precise location and density of the (R)-site within the central nervous system is critical to understanding its role in brain function and disease. Neuroimaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) require specific radiolabeled probes.

Autoradiographic studies using [125I]R(+)-zacopride have already provided initial maps of the (R)-site distribution in the rat brain nih.gov. These studies revealed a heterogeneous distribution, with the highest densities found in the olfactory tubercle, thalamus, corpus callosum, colliculus, and raphe nuclei nih.gov. The development of zacopride derivatives suitable for in vivo imaging would be a major step forward mdpi.com. For instance, the derivative [125I]DAIZAC showed high affinity and selectivity for the 5-HT3 receptor and was deemed useful for autoradiographic studies, though it has not yet been advanced for SPECT imaging mdpi.com.

Future progress in this area will depend on:

Development of PET and SPECT Ligands: Synthesizing (R)-zacopride derivatives labeled with appropriate radioisotopes (e.g., Carbon-11, Fluorine-18 for PET; Iodine-123 for SPECT) that can effectively cross the blood-brain barrier and selectively bind to the (R)-site.

In Vivo Brain Imaging: Using these novel radiotracers in preclinical animal models and eventually in human subjects to map the distribution of the (R)-site in the living brain.

Clinical Research Applications: Applying these imaging tools to investigate how the density and occupancy of the (R)-site may be altered in various neuropsychiatric and neurodegenerative disorders, potentially providing new diagnostic biomarkers or targets for therapeutic intervention.

Integration of Omics Technologies to Understand Molecular Responses

The molecular cascades initiated by the binding of (R)-zacopride or an endogenous ligand to the (R)-site are currently unknown. The application of "omics" technologies offers a powerful, unbiased approach to explore these downstream effects on a system-wide scale biobide.com. These high-throughput methods can provide comprehensive insights into the molecular machinery of life by studying the complete set of biological molecules in a cell, tissue, or organism biobide.commdpi.com.

By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic picture of the cellular and molecular responses to (R)-site activation mdpi.com.

Future research strategies should incorporate:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in neuronal cells or brain regions following treatment with a selective (R)-site agonist or antagonist. This can identify genes and pathways regulated by the (R)-site.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, revealing the direct protein-level consequences of (R)-site signaling.

Metabolomics: Analyzing the global metabolic profile to understand how (R)-site activation influences cellular metabolism and the production of key neurochemicals.

Bioinformatics Integration: Using advanced computational tools to integrate these multi-omics datasets, thereby constructing detailed models of the (R)-site signaling network and its impact on neuronal function mdpi.com.

Potential for (R)-Zacopride as a Tool Compound in Serotonergic Research

Beyond the direct investigation of the (R)-site, (R)-zacopride itself remains a valuable tool compound for dissecting the complexities of the serotonergic system. A tool compound is a selective small molecule that can be used to study and characterize biological pathways. The distinct pharmacological profile of (R)-zacopride compared to its (S)-enantiomer allows for elegant experimental designs to differentiate the roles of various serotonin receptor subtypes and the novel (R)-site nih.gov.

(R)-zacopride's utility as a research tool is highlighted by its differential effects in behavioral and biochemical assays. For example, while (S)-zacopride is more potent in antagonizing dopamine-induced hyperactivity, (R)-zacopride is more effective at producing anxiolytic-like effects and improving performance in cognitive tasks nih.gov. This stereoselectivity allows researchers to probe the specific contributions of different binding sites to complex behaviors.

Future applications of (R)-zacopride as a tool compound include:

Delineating Receptor Contributions: Using (R)- and (S)-zacopride in parallel experiments to distinguish the physiological effects mediated by the 5-HT3 receptor from those mediated by the (R)-site.

Probing Serotonergic Pathways: Investigating how (R)-zacopride modulates the release of other neurotransmitters, such as acetylcholine (B1216132) and dopamine (B1211576), to better understand the intricate cross-talk within neural circuits nih.gov.

Validating New Drug Targets: Using (R)-zacopride to validate the (R)-site as a potential therapeutic target for cognitive disorders or other CNS conditions, paving the way for the development of novel, more specific drugs technologynetworks.com.

Q & A

Q. (Best Practices for Reproducibility)

- Detailed protocols : Specify enantiomer purity (e.g., chiral chromatography), administration routes (e.g., subcutaneous vs. intravenous), and doses (e.g., MED₈₅ values) .

- Model transparency : Report species/strain-specific receptor expression (e.g., murine 5-HT₃ vs. human 5-HT₄) .

- Data sharing : Include raw electrophysiology traces, dose-response curves, and statistical analyses (e.g., ANOVA for behavioral tests) .

- Antagonist controls : Use GR125487 (5-HT₄) or ondansetron (5-HT₃) to confirm receptor-mediated effects .

What are the implications of (R)-Zacopride’s dual 5-HT₃/4 activity for therapeutic development?

(Translational Research Focus)

While (R)-Zacopride’s 5-HT₄ agonism shows promise for atrial dysfunction (e.g., enhancing contractility), its 5-HT₃ antagonism may confound cardiac outcomes by interacting with peripheral reflexes (e.g., von Bezold-Jarisch) . Researchers should:

- Prioritize tissue-specific delivery (e.g., intracardiac administration) to minimize off-target effects.

- Explore structure-activity relationships to design analogs with selective 5-HT₄ affinity .

- Validate findings in human-derived cardiomyocytes or atrial slices to bridge preclinical and clinical gaps .

How do pharmacokinetic properties of (R)-Zacopride influence its use in chronic vs. acute studies?

Q. (Pharmacokinetic Considerations)

- Acute models : Subcutaneous administration achieves rapid plasma peaks (e.g., anxiolytic effects within 15–30 minutes) .

- Chronic studies : Limited data exist on long-term stability or metabolite activity. Researchers should monitor plasma half-life and tissue accumulation, particularly given its renal excretion pathway .

- Dose-ranging experiments : Use MED₈₅ (minimum effective dose for 85% response) to avoid ceiling effects in behavioral assays .

What ethical and practical challenges arise when studying (R)-Zacopride in animal models of anxiety?

Q. (Ethical and Experimental Design)

- Behavioral tests : The light:dark box assay induces stress, requiring ethical approval for anxiety-provoking protocols .

- Control groups : Include vehicle and positive controls (e.g., chlordiazepoxide) to benchmark anxiolytic efficacy .

- Blinding : Ensure experimenters are blinded to treatment groups to reduce bias in behavioral scoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.